Tasipimidine
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Overview
Description
Preparation Methods
Tasipimidine and its pharmaceutically acceptable salts, such as the sulfate salt, can be prepared using methods described in patents like WO 2019/106238 . The synthesis involves specific reaction conditions to ensure the stability and efficacy of the compound. Industrial production methods focus on creating a stable, orally deliverable liquid composition that can be easily administered to companion animals .
Chemical Reactions Analysis
Tasipimidine undergoes various chemical reactions, including binding affinity and agonism on different adrenoceptors. It demonstrates full agonism on the human alpha-2A-adrenoceptors with a pEC50 of 7.57, while its agonism on the alpha-2B and alpha-2C-adrenoceptors and the rodent alpha-2D-adrenoceptor is weaker . Common reagents and conditions used in these reactions include inositol monophosphate accumulation assays and intracellular calcium assays . Major products formed from these reactions are related to its agonistic effects on the adrenoceptors .
Scientific Research Applications
Tasipimidine has a wide range of scientific research applications. It is primarily used in the study of situational anxiety and fear in dogs . Its anxiolytic and sedative effects have been demonstrated in various in vitro and in vivo models . Additionally, this compound has been studied for its potential use in reducing propofol and isoflurane requirements for anesthesia in dogs . Its pharmacological profile makes it a valuable compound for research in nervous system diseases and sleep disorders .
Mechanism of Action
Tasipimidine exerts its effects by acting as a selective alpha-2A-adrenoceptor agonist . It binds to these receptors with high affinity, leading to reduced acoustic startle reflex and decreased spontaneous locomotor activity in animal models . The molecular targets and pathways involved include the alpha-2A-adrenoceptors, which play a crucial role in modulating anxiety and fear responses .
Comparison with Similar Compounds
Tasipimidine is unique in its selectivity for the alpha-2A-adrenoceptor compared to other similar compounds. For instance, fadolmidine is another alpha-2-adrenoceptor agonist, but it has a broader receptor profile and different pharmacological effects . Other similar compounds include dexmedetomidine and clonidine, which also target alpha-2-adrenoceptors but with varying degrees of selectivity and efficacy . This compound’s high selectivity for the alpha-2A-adrenoceptor makes it particularly effective for its intended use in situational anxiety and fear in dogs .
Properties
CAS No. |
1465908-70-6 |
---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15) |
InChI Key |
GHIKYGQWBRHEGU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1CCOC2C3=NCCN3 |
Canonical SMILES |
COC1=CC=CC2=C1CCOC2C3=NCCN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tasipimidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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